Cas no 1421312-32-4 (Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate)

Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate is a specialized organic compound featuring a fused isoquinoline core with a phenoxy substituent and ester functionality. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of both hydroxyl and carbonyl groups offers versatile reactivity for further derivatization, enabling selective modifications. This compound exhibits potential utility in medicinal chemistry due to its rigid heterocyclic framework, which can enhance binding affinity in target interactions. Its synthetic accessibility and functional group compatibility further underscore its applicability in research and industrial settings. Proper handling and storage are recommended to maintain stability.
Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate structure
1421312-32-4 structure
Product Name:Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate
CAS No:1421312-32-4
MF:C17H13NO5
MW:311.288824796677
CID:4759404
Update Time:2025-09-27

Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate
    • Inchi: 1S/C17H13NO5/c1-22-17(21)14-15(19)12-8-7-11(9-13(12)16(20)18-14)23-10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20)
    • InChI Key: WPFRVDGFFDXCKM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC2C(=C(C(=O)OC)NC(C=2C=1)=O)O

Computed Properties

  • Exact Mass: 311.079373g/mol
  • Monoisotopic Mass: 311.079373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 84.9
  • Molecular Weight: 311.29g/mol

Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM333381-5g
methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate
1421312-32-4 97%
5g
$*** 2023-03-30
Chemenu
CM333381-5g
methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate
1421312-32-4 97%
5g
$4112 2021-08-18

Additional information on Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate

Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate: A Comprehensive Overview

Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate (CAS No. 1421312-32-4) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline class, which is known for its diverse biological activities and potential therapeutic applications. The molecule's structure is characterized by a phenoxy group attached to the isoquinoline skeleton, along with hydroxyl and methyl ester functionalities, making it a promising candidate for further research and development.

The isoquinoline framework of Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate is a key feature that contributes to its bioactivity. Isoquinolines are heterocyclic compounds with a bicyclic structure, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the potential of this compound as a lead molecule for drug discovery, particularly in the development of novel anticancer agents. Researchers have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy.

One of the most intriguing aspects of Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate is its ability to modulate cellular signaling pathways. Preclinical studies have shown that the compound can inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs). These findings underscore its potential role in interrupting cancer progression and metastasis. Moreover, the compound's phenoxy group has been identified as a critical moiety for its bioactivity, suggesting that structural modifications at this position could further enhance its therapeutic potential.

The synthesis of Methyl 4-hydroxy-1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are essential for studying stereochemical effects on bioactivity. These synthetic efforts have also paved the way for large-scale production, making the compound more accessible for preclinical and clinical studies.

In terms of pharmacokinetics, Methyl 4-hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate demonstrates favorable absorption and distribution properties in preclinical models. Its ability to cross biological membranes efficiently suggests that it could be administered orally or via other routes without significant issues related to bioavailability. However, further studies are needed to evaluate its metabolism and excretion profiles in humans.

Recent research has also explored the combination of Methyl 4 hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate with other therapeutic agents to enhance efficacy and reduce toxicity. For instance, studies have shown synergistic effects when the compound is co-administered with conventional chemotherapeutic drugs or targeted therapies. This approach could potentially overcome drug resistance mechanisms in cancer cells and improve treatment outcomes.

The structural uniqueness of Methyl 4 hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate also makes it an attractive candidate for materials science applications. Its rigid isoquinoline skeleton and functional groups provide opportunities for designing advanced materials with specific electronic or mechanical properties. Researchers are currently investigating its potential as a building block for organic electronics and photovoltaic devices.

In conclusion, Methyl 4 hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate (CAS No. 1421312 -32 -4) is a versatile compound with significant potential in both medicinal and materials science domains. Its unique structure, combined with promising preclinical results, positions it as a valuable lead molecule for future drug development efforts. As research continues to uncover its full spectrum of applications, this compound is expected to play a pivotal role in advancing innovative therapies and technologies.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司